molecular formula C18H26O3 B1351354 Ethyl 4-(4-hexylphenyl)-4-oxobutyrate CAS No. 312943-18-3

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

Cat. No. B1351354
M. Wt: 290.4 g/mol
InChI Key: QGCUKRFRTAOHEC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is a complex organic compound. Unfortunately, there is no direct information available for this specific compound. However, related compounds such as 4-Hexylphenol1 and Ethyl 5-(4-hexylphenyl)-5-oxovalerate2 have been studied. 4-Hexylphenol is a member of phenols with a molecular weight of 178.27 g/mol1.



Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4-(4-hexylphenyl)-4H-dithieno[3,2-b:2’,3’d]pyrrole (HPDTP) involves functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol with 4-methylbenzenesulfonyl chloride in basic conditions3. However, the exact synthesis process for Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate is not directly available. However, a related compound, Ethyl 4-(4-hexylphenyl)-4-hydroxycyclohexane-1-carboxylate, contains a total of 57 bonds, including 25 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 hydroxyl group, and 1 tertiary alcohol4.



Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, related compounds like 4-Hexylphenol1 and Ethyl 5-(4-hexylphenyl)-5-oxovalerate2 have been studied.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, a related compound, 4-Hexylphenol, has a molecular weight of 178.27 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 20.2 Ų1.


Scientific Research Applications

Asymmetric Bioreduction and Synthesis

  • pH Profile Optimization for Asymmetric Bioreduction: A study detailed the design of an optimal time-varying operating pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast, aiming to improve reaction yield and product optical purity through a data-driven method. This research showcases the potential for optimizing chemical reactions involving similar compounds for enhanced product quality (Chen et al., 2002).
  • Asymmetric Synthesis: The asymmetric synthesis of ethyl (R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate was performed using ethyl glyoxylate and isobutyraldehyde, emphasizing the influence of catalysts and reaction conditions on yield and enantioselectivity. This example illustrates the synthetic strategies that could be applied to the targeted compound for obtaining optically active intermediates (Wang Jin-ji, 2014).

Catalyst-Driven Synthesis and Reduction

  • Hydrogenation at Palladium Black: Research into the hydrogenation of ethyl esters of 4-phenyl-substituted 2,4-dioxobutyric acids revealed the production of ethyl 4-R-2-hydroxy-4-oxobutyrates, demonstrating the effectiveness of palladium black in facilitating such reactions. This process could be analogous to methods for synthesizing or modifying Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Slavinska et al., 2006).
  • Enzyme-catalyzed Asymmetric Synthesis: Enzyme-catalyzed reactions were employed for the asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, highlighting the potential of microbial cells to produce chiral building blocks. Such biocatalytic approaches may be relevant for producing chiral intermediates of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate (Xia et al., 2013).

Material Science and Pharmaceutical Intermediates

  • Characterization of Antioxidants: A study on substituted aryl meroterpenoids from red seaweed identified potential antioxidant molecules, demonstrating the use of natural compounds in discovering novel antioxidants. This research angle could be explored for Ethyl 4-(4-hexylphenyl)-4-oxobutyrate if its structural analogs exhibit antioxidant properties (Chakraborty et al., 2016).

Safety And Hazards

The safety and hazards of Ethyl 4-(4-hexylphenyl)-4-oxobutyrate are not directly available. However, the safety data sheet for a related compound, Ethyl 5-(4-hexylphenyl)-5-oxovalerate, can be found online2.


properties

IUPAC Name

ethyl 4-(4-hexylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21-4-2/h9-12H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUKRFRTAOHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401345
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-hexylphenyl)-4-oxobutyrate

CAS RN

312943-18-3
Record name ETHYL 4-(4-HEXYLPHENYL)-4-OXOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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